

Comparative Purity Analysis and Characterization of Synthesized Buame

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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the purity and physicochemical characteristics of the synthesized steroidal compound, **Buame** (17-(Butylamino)estra-1(10),2,4-trien-3-ol), against the established reference standard, Estradiol. The data presented herein is intended to offer a framework for the analytical evaluation of novel synthetic steroids, ensuring the integrity and quality of research and development candidates.

Data Presentation: Purity and Physicochemical Properties

The following table summarizes the key analytical data for a representative batch of synthesized **Buame** in comparison to the certified reference material of Estradiol.



Parameter	Synthesized Buame	Estradiol (Reference Standard)	Method of Analysis
Purity (HPLC)	98.9%	≥99.5%	HPLC-UV
Molecular Formula	C22H33NO	C18H24O2	Mass Spectrometry
Molecular Weight	327.51 g/mol	272.38 g/mol	Mass Spectrometry
Melting Point	168-172 °C	176-180 °C	Melting Point Apparatus
¹H NMR	Conforms to proposed structure	Conforms to structure	NMR Spectroscopy
¹³ C NMR	Conforms to proposed structure	Conforms to structure	NMR Spectroscopy
Mass Spectrum (m/z)	[M+H] ⁺ = 328.26	[M+H] ⁺ = 273.18	Mass Spectrometry
Appearance	White to off-white crystalline powder	White crystalline powder	Visual Inspection

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in the characterization and purity assessment of **Buame** are provided below.

- 1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
- Objective: To determine the purity of the synthesized **Buame** by separating it from any impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.



- Detection: UV absorbance at 280 nm.
- Procedure:
 - A standard solution of **Buame** is prepared in the mobile phase.
 - The sample is injected into the HPLC system.
 - The chromatogram is recorded, and the area of the main peak corresponding to Buame is integrated.
 - Purity is calculated as the percentage of the main peak area relative to the total peak area.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
- Objective: To confirm the chemical structure of the synthesized **Buame**.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Experiments:
 - ¹H NMR: Provides information about the number and types of protons in the molecule.
 - 13C NMR: Provides information about the carbon skeleton of the molecule.
- Procedure:
 - The dissolved sample is placed in an NMR tube.
 - The NMR spectra are acquired.
 - The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the expected structure of **Buame**.
- 3. Mass Spectrometry (MS) for Molecular Weight Confirmation

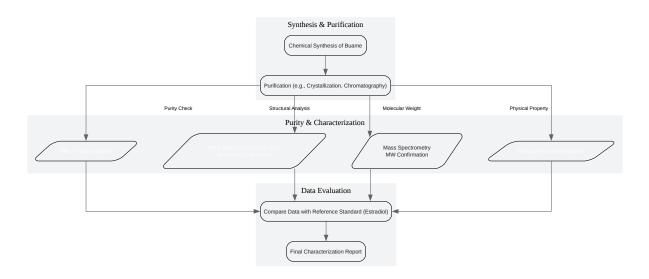


- Objective: To confirm the molecular weight of the synthesized **Buame**.
- Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
- Procedure:
 - A dilute solution of the sample is infused into the mass spectrometer.
 - The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
 - The observed m/z value for the protonated molecule ([M+H]+) is compared to the calculated molecular weight of **Buame**.

Visualizations

Experimental Workflow for Purity Analysis and Characterization





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Caption: Workflow for the synthesis, purification, and analytical characterization of **Buame**.

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